molecular formula C20H22N2OS B2994832 (3,4-dimethylphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851804-87-0

(3,4-dimethylphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2994832
CAS No.: 851804-87-0
M. Wt: 338.47
InChI Key: UTYAIERUAYEMDT-UHFFFAOYSA-N
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Description

The compound (3,4-dimethylphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone features a 4,5-dihydroimidazole core (a partially saturated imidazole ring) substituted at position 1 with a 3,4-dimethylphenyl methanone group and at position 2 with a thioether-linked 4-methylbenzyl moiety. This structure combines aromatic, sulfur-containing, and heterocyclic elements, which are common in bioactive molecules.

Properties

IUPAC Name

(3,4-dimethylphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c1-14-4-7-17(8-5-14)13-24-20-21-10-11-22(20)19(23)18-9-6-15(2)16(3)12-18/h4-9,12H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYAIERUAYEMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3,4-dimethylphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone represents a novel class of imidazole derivatives that have garnered attention due to their potential therapeutic applications. Imidazole and its derivatives are known for a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound based on available literature and research findings.

Chemical Structure

The compound's structure can be broken down as follows:

  • Core Structure : The imidazole ring is a five-membered heterocycle containing two nitrogen atoms.
  • Substituents : The presence of a 3,4-dimethylphenyl group and a 4-methylbenzylthio group enhances its pharmacological profile.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. A study evaluating various imidazole compounds demonstrated that certain derivatives showed substantial inhibition against common bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundZone of Inhibition (mm)Bacteria Tested
Compound A20E. coli
Compound B22S. aureus
Compound C18B. subtilis
Compound D15P. aeruginosa

This data suggests that the introduction of specific substituents can enhance the antimicrobial efficacy of imidazole derivatives.

Anti-inflammatory Activity

Imidazole derivatives are also known for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation . The mechanism often involves the inhibition of nuclear factor kappa B (NF-kB) signaling pathways.

Anticancer Potential

The anticancer activity of imidazole compounds has been widely studied. For instance, certain imidazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Case Study: Anticancer Activity
A study conducted on a series of substituted imidazoles demonstrated promising results against various cancer cell lines. The compound under review showed IC50 values in the micromolar range against breast and prostate cancer cell lines, indicating significant cytotoxic effects .

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory processes.
  • Receptor Modulation : It may interact with receptors that regulate cell proliferation and apoptosis.
  • Membrane Disruption : Some studies suggest that such compounds can disrupt bacterial membranes, leading to cell death.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocycle Variations

The 4,5-dihydroimidazole (imidazoline) core distinguishes the target compound from fully aromatic imidazole derivatives, such as those in (e.g., 4,5-diphenyl-1H-imidazoles).

Substituent Analysis

Aryl Methanone Groups:
  • Target Compound : 3,4-Dimethylphenyl group.
    • The electron-donating methyl groups enhance lipophilicity and steric bulk, favoring interactions with hydrophobic protein pockets.
  • : 4-Nitrophenyl group.
    • The electron-withdrawing nitro group increases polarity and may facilitate hydrogen bonding or charge-transfer interactions.
  • : 4-Chlorophenyl group.
    • The chlorine atom introduces moderate electronegativity and improves metabolic resistance via steric hindrance .
Thioether Side Chains:
  • Target Compound : 4-Methylbenzylthio.
    • The methyl group on the benzyl ring augments hydrophobicity and may influence substrate specificity in enzyme inhibition.
  • : 3-(Trifluoromethyl)benzylthio.
    • The CF₃ group provides strong electron-withdrawing effects and enhanced metabolic stability due to fluorine’s inertness .
  • : Phenyl or substituted phenyl groups.
    • Simpler aromatic substituents prioritize π-stacking over steric effects .

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